1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring, an imidazole ring, and a tetrahydroquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting with the preparation of the pyridine and imidazole intermediates. The key steps include:
Formation of the Pyridine Intermediate: This involves chlorination and methylation of pyridine to obtain 6-chloro-5-methylpyridine.
Sulfonylation: The pyridine intermediate is then sulfonylated using a suitable sulfonyl chloride reagent to introduce the sulfonyl group.
Formation of the Imidazole Intermediate: This involves the synthesis of 1H-imidazole, which can be achieved through various methods, including the Debus-Radziszewski imidazole synthesis.
Coupling Reaction: The final step involves coupling the sulfonylated pyridine intermediate with the imidazole intermediate under appropriate conditions to form the desired tetrahydroquinoline compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced tetrahydroquinoline derivative.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interfering with DNA/RNA Synthesis: Disrupting the synthesis of nucleic acids, leading to cell death.
Modulating Signaling Pathways: Affecting key signaling pathways involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 4-Methoxyphenethylamine
Uniqueness
1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a sulfonylated pyridine ring and an imidazole ring within a tetrahydroquinoline framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(6-chloro-5-methylpyridin-3-yl)sulfonyl-3-imidazol-1-yl-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-13-8-16(10-21-18(13)19)26(24,25)23-11-15(22-7-6-20-12-22)9-14-4-2-3-5-17(14)23/h2-8,10,12,15H,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWCYAXCWQXNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N2CC(CC3=CC=CC=C32)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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